molecular formula C8H7BrF3NO B13908049 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine

3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine

Katalognummer: B13908049
Molekulargewicht: 270.05 g/mol
InChI-Schlüssel: SXXQNWVQZXPXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C8H7BrF3NO It is a pyridine derivative that features a bromine atom at the 3-position, a methyl group at the 4-position, and a trifluoroethoxy group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves several steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Methylation: The methyl group is introduced at the 4-position using a methylating agent such as methyl iodide in the presence of a base.

    Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 2-position using 2,2,2-trifluoroethanol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The bromine and trifluoroethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound is similar in structure but has a chlorine atom instead of a bromine atom.

    1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound features a benzene ring instead of a pyridine ring.

    2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: This compound is a derivative used in pharmaceutical applications.

Uniqueness

3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C8H7BrF3NO

Molekulargewicht

270.05 g/mol

IUPAC-Name

3-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-5-2-3-13-7(6(5)9)14-4-8(10,11)12/h2-3H,4H2,1H3

InChI-Schlüssel

SXXQNWVQZXPXQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC=C1)OCC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.